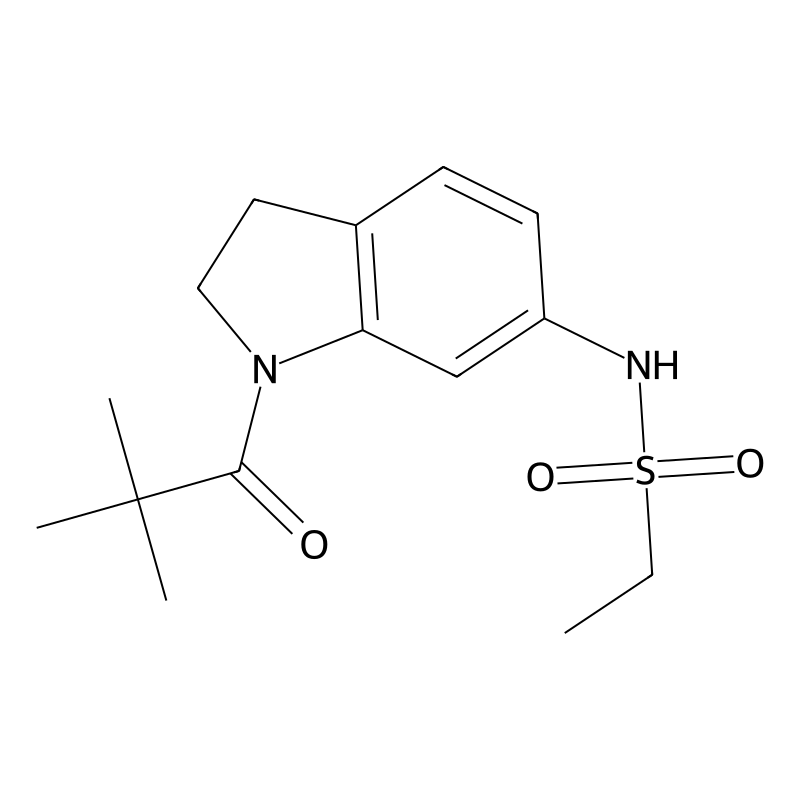

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide is a complex organic compound characterized by its unique molecular structure and notable chemical properties. The molecular formula of this compound is , with a molecular weight of approximately 310.4 g/mol. Its structure features an indole derivative linked to a sulfonamide group, which contributes to its potential biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic substitution reactions, making it reactive towards various electrophiles.

- Acylation Reactions: The amine group can react with acylating agents to form new amides.

- Reduction Reactions: The indole moiety can be subjected to reduction, altering its electronic properties and reactivity.

Understanding these reactions is crucial for the development of synthetic pathways and the exploration of its reactivity under different conditions.

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide exhibits potential biological activities that are being explored in medicinal chemistry. Preliminary studies suggest that it may interact with specific biological targets, potentially modulating neurotransmitter systems or exhibiting anti-inflammatory properties. Its structural features indicate that it could influence various biological pathways, though detailed mechanisms of action remain to be fully elucidated .

The synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide typically involves multi-step reactions. Key methods include:

- Formation of the Indole Derivative: Starting from appropriate precursors, a bicyclic indole structure is synthesized.

- Acylation: The indole derivative is then acylated with 2,2-dimethylpropanoyl chloride to introduce the acyl group.

- Sulfonamide Formation: The final step involves the reaction of the resulting amide with ethanesulfonyl chloride to yield the target sulfonamide.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity.

This compound has diverse applications in scientific research and medicinal chemistry:

- Drug Development: Its potential pharmacological properties make it a candidate for further investigation in drug development.

- Biological Studies: It can be used as a tool compound in studies aimed at understanding the biological mechanisms involving indole derivatives and sulfonamides.

- Synthetic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.

Interaction studies are crucial for understanding how N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide interacts with biological targets. Preliminary data suggest that it may interact with specific receptors or enzymes relevant to its pharmacological effects. Further studies are needed to elucidate these interactions fully and determine their implications for therapeutic applications .

Several compounds share structural similarities with N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Ethyl-N,6-dimethylbenzene-1-sulfonamide | Contains a sulfonamide group; simpler structure | |

| N-[1-(4-chlorophenyl)-2,3-dihydro-1H-indol-6-yl]acetamide | Features a chlorophenyl group; potential anti-inflammatory activity | |

| N-[1-(4-nitrobenzoyl)-indol-6-yl]ethane-1-sulfonamide | Contains a nitro group; may exhibit different biological properties |

Uniqueness

The uniqueness of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide lies in its specific combination of structural elements—the indole core combined with a 2,2-dimethylpropanoyl substituent and an ethane sulfonamide group—providing distinct chemical reactivity and potential biological activity that may not be present in similar compounds .